2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one
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Overview
Description
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one is a synthetic organic compound characterized by the presence of a triazole ring, a phenyl group, and two hydroxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Hydroxyethyl Groups: The hydroxyethyl groups are introduced via nucleophilic substitution reactions, often using ethylene oxide or similar reagents.
Attachment of the Phenyl Group: The phenyl group is usually introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Processing: Suitable for small to medium-scale production, allowing for precise control over reaction conditions.
Continuous Flow Processing: Ideal for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl groups.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The hydroxyethyl groups may enhance solubility and facilitate transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazole: Lacks the hydroxyethyl groups, resulting in different solubility and biological activity.
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]ethanol: Similar structure but without the phenyl group, affecting its chemical reactivity and applications.
Uniqueness
2-[Bis(1-hydroxyethyl)-1H-1,2,4-triazol-1-yl]-1-phenylethan-1-one is unique due to the combination of the triazole ring, phenyl group, and hydroxyethyl substituents, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3,5-bis(1-hydroxyethyl)-1,2,4-triazol-1-yl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)13-15-14(10(2)19)17(16-13)8-12(20)11-6-4-3-5-7-11/h3-7,9-10,18-19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYTEYANTXFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C(=N1)C(C)O)CC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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